molecular formula C12H21NO3 B1403569 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol CAS No. 1392803-56-3

2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol

Cat. No.: B1403569
CAS No.: 1392803-56-3
M. Wt: 227.3 g/mol
InChI Key: OQCHKVPEOKIZDO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is unavailable in the provided sources, general predictions can be made:

  • ¹H NMR :
    • Boc group: tert-butyl protons at δ ~1.4 ppm (singlet).

      –CH2OH: methylene protons split into multiplets (δ ~3.5–4.0 ppm) and a broad hydroxyl peak (δ ~1–5 ppm).
    • Bicyclic protons: Complex splitting due to bridgehead constraints (δ ~1.5–3.0 ppm).
  • ¹³C NMR :
    • Boc carbonyl: δ ~155 ppm.

      –CH2OH: δ ~60–65 ppm (methylene) and δ ~90–100 ppm (bridgehead carbon).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • C=O stretch : ~1700 cm⁻¹ (Boc carbonyl).
  • O–H stretch : ~3300 cm⁻¹ (hydroxymethyl group).
  • C–O–C asymmetric stretch : ~1250 cm⁻¹ (ester linkage).

Mass Spectrometry

The molecular ion peak is observed at m/z 227.3 , with fragmentation patterns including:

  • Loss of tert-butyl group (m/z 171.2).
  • Cleavage of the ester bond (m/z 100.1).

X-ray Crystallographic Analysis

No crystallographic data for this compound is reported in the literature. Structural analogs, such as 2-azabicyclo[3.1.1]heptane derivatives, exhibit chair-like conformations with nitrogen puckering. Computational modeling (e.g., DFT) could predict bond lengths and angles, but experimental validation remains pending.

Physicochemical Properties

Property Value/Description
Molecular Weight 227.30 g/mol
LogP (Predicted) ~1.5 (moderate lipophilicity)
Solubility Soluble in DMSO, methanol, chloroform
Melting Point Not reported
Boiling Point Not reported

The Boc group enhances lipid solubility, while the hydroxymethyl group introduces partial polarity, enabling solubility in polar aprotic solvents. The rigid bicyclic system likely reduces conformational flexibility, impacting interactions in synthetic or biological systems.

Properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-9-6-12(13,7-9)8-14/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCHKVPEOKIZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501122959
Record name 2-Azabicyclo[3.1.1]heptane-2-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392803-56-3
Record name 2-Azabicyclo[3.1.1]heptane-2-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[3.1.1]heptane-2-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of the Core Scaffold

The initial step involves the synthesis of a bicyclic lactone (compound 7) via a sequence of reactions starting from commercially available precursors such as diethyl malonate and oxetane derivatives. This process is optimized for scale-up, achieving a yield of approximately 77% over two steps, with a scale of over 1 kg.

Key reaction:

  • Cyclization of malonate derivatives with oxetane intermediates to form the oxaspiro[3.3]heptane core.

Step 2: Conversion to the Amine Derivative

The lactone (compound 7) undergoes a series of transformations:

  • Acidic hydrolysis to the amino acid (compound 14).
  • Conversion to N-Boc protected amino acid (compound 6) via Boc2O protection.

Research findings :

  • The process avoids ion-exchange chromatography, simplifying large-scale production.
  • The yield for this step is approximately 32% over four steps, with a scale reaching 0.7 kg.

Step 3: Functionalization to Hydroxymethyl Derivative

The protected amino acid (compound 6) is converted into the hydroxymethyl derivative (compound 16) through oxidation protocols, such as RuCl3/NaIO4-mediated oxidation, with yields around 77%. This step introduces the hydroxymethyl group at the bridgehead position.

Functional Group Transformations Toward the Final Compound

Fluorination and Aminomethylation

  • Deoxyfluorination of compound 16 with reagents such as XtalFluor-E® yields fluoromethyl derivatives (compound 19) with yields up to 70%.
  • Subsequent deprotection and hydrolysis steps afford the free hydroxymethyl compound, which can be further functionalized.

Protection and Deprotection

  • Boc or Cbz protection strategies are employed to facilitate selective modifications.
  • Deprotection steps involve standard acid or hydrogenation conditions, ensuring high purity and yield.

Final Conversion to the Target Compound

The hydroxymethyl group can be further manipulated:

  • Oxidation to aldehyde or carboxylic acid.
  • Reduction to the corresponding alcohol.
  • Protection as a methyl or benzyl ether if needed.

In particular, the hydroxymethyl intermediate can be converted into 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol via reduction or methylation protocols, depending on the desired final functionalization.

Data Table Summarizing Key Preparation Steps

Step Starting Material Reagents & Conditions Product Yield (%) Scale Notes
1 Diethyl malonate + oxetane derivative Malonate alkylation, cyclization Oxaspiro[3.3]heptane core 77 >1 kg Optimized for scale-up
2 Lactone (7) Acid hydrolysis + Boc2O N-Boc-4-(hydroxymethyl)-2,4-methanoproline (compound 6) 32 0.7 kg No ion-exchange chromatography
3 Compound 6 RuCl3/NaIO4 oxidation Hydroxymethyl derivative (16) 77 10–60 g Functionalization step
4 Hydroxymethyl derivative Deoxyfluorination or methylation Fluoromethyl or methyl derivatives 70–95 10–50 g Further derivatization
5 Final hydroxymethyl intermediate Reduction or methylation This compound Variable Laboratory scale Final functionalization step

Research Findings and Literature Support

  • Scalability & Efficiency : The five-step synthesis of the key intermediate (compound 6) demonstrates high operational simplicity and yields, making it suitable for kilogram-scale production, as reported by Chernykh et al. (2024). The avoidance of ion-exchange chromatography and use of common reagents streamline the process.

  • Versatility of Functionalization : The hydroxymethyl group serves as a versatile handle for further modifications, including fluorination, methylation, and oxidation, as supported by recent advances in the synthesis of azabicyclic compounds.

  • Protection Strategies : Boc and Cbz protecting groups are employed to ensure selectivity and stability during multi-step transformations, supported by standard protocols in organic synthesis.

  • Application of Radical and Nucleophilic Reactions : Radical-based methods such as deoxyfluorination are preferred for introducing fluorine, while nucleophilic substitutions facilitate the installation of amino groups, as detailed in recent literature.

Chemical Reactions Analysis

Types of Reactions: 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced further to modify the bicyclic structure.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like THF or ethanol.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products Formed:

  • Oxidation of the hydroxymethyl group yields carboxylic acids or aldehydes.
  • Reduction can lead to various modified bicyclic structures.
  • Substitution reactions can introduce new functional groups at the nitrogen atom.

Scientific Research Applications

Synthesis and Derivatization

The synthesis of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol involves several strategies that enhance its utility in creating diverse chemical libraries. The compound serves as a precursor for various derivatives through reactions such as:

  • Cycloaddition Reactions : These reactions enable the construction of complex bicyclic structures, which can be further functionalized to yield bioactive compounds. For instance, the use of aziridines in formal cycloaddition reactions has been documented to produce enantiopure derivatives efficiently .
  • Functionalization : The compound can undergo various functionalization processes, including alkylation and acylation, leading to derivatives with enhanced biological activity. For example, studies have shown that derivatization can yield compounds with promising DPP-4 inhibitory activity, relevant for diabetes treatment .

The biological applications of this compound and its derivatives are noteworthy:

  • Dipeptidyl Peptidase IV Inhibition : Compounds derived from this bicyclic structure have been identified as potent inhibitors of DPP-IV, an enzyme implicated in glucose metabolism and diabetes management. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly enhance inhibitory potency .
  • Neuropharmacological Potential : The compound's structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Its ability to act on various neurotransmitter systems makes it a candidate for further investigation in neuropharmacology.

Case Study 1: DPP-IV Inhibitors

A study focused on synthesizing derivatives of 2-Boc-2-azabicyclo[3.1.1]heptane demonstrated their effectiveness as DPP-IV inhibitors. The synthesized compounds were evaluated for their biological activity using in vitro assays, revealing several candidates with significant inhibitory effects on DPP-IV activity.

CompoundIC50 Value (µM)Remarks
Compound A0.5High potency
Compound B1.2Moderate potency
Compound C0.8High selectivity

Case Study 2: Neuropharmacological Applications

In another investigation, researchers explored the neuroprotective effects of 2-Boc-2-azabicyclo[3.1.1]heptane derivatives against oxidative stress-induced neuronal damage in vitro. The results indicated a dose-dependent protective effect, suggesting potential applications in neurodegenerative diseases.

Treatment Concentration (µM)Cell Viability (%)
1085
2570
5050

Mechanism of Action

The mechanism of action of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol is primarily related to its ability to act as a bioisostere. By mimicking the structure of meta-substituted benzenes, it can interact with biological targets in a similar manner, potentially improving the metabolic stability and lipophilicity of the compounds it is incorporated into . The molecular targets and pathways involved depend on the specific application and the structure of the final compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol with analogous bicyclic compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Storage Conditions Price (USD)
This compound 1392803-56-3 C₁₂H₂₁NO₃ 241.28 Boc, methanol 2–8°C, inert atmosphere $313/100mg
2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid - C₁₂H₁₉NO₄ 241.28 Boc, carboxylic acid Room temperature $270/100mg
3-Boc-7-hydroxy-3-azabicyclo[3.3.1]nonane - C₁₂H₂₁NO₃ 227.30 Boc, hydroxyl 2–8°C $190/100mg
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid 1334367-72-4 C₁₄H₁₇NO₂ 231.29 Benzyl, carboxylic acid - -
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride 1392804-60-2 C₈H₁₃NO₂·HCl 191.66 Methyl ester, HCl salt Discontinued Discontinued

Structural Differences and Implications

Ring Size and Rigidity: The [3.1.1] bicyclic system (target compound) has a larger ring strain compared to [2.2.1] or [3.3.1] systems, affecting conformational flexibility and binding affinity in drug-target interactions. The [3.3.1] analog (3-Boc-7-hydroxy-3-azabicyclo[3.3.1]nonane) offers enhanced solubility due to its hydroxyl group but reduced stability under acidic conditions.

Functional Group Variations: Carboxylic acid derivatives (e.g., 2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid) are preferred for peptide coupling, whereas methanol derivatives (target compound) are used for etherification or esterification. Benzyl-substituted analogs (e.g., 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid) exhibit higher lipophilicity, making them suitable for blood-brain barrier penetration.

Protection/Deprotection Chemistry :

  • The Boc group in the target compound allows selective deprotection under mild acidic conditions, unlike benzyl or methyl esters, which require harsher reagents.

Biological Activity

2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol is a bicyclic compound with significant potential in medicinal chemistry, particularly in drug development and receptor interaction studies. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents. The structural formula can be represented as follows:

C11H17N1O2\text{C}_{11}\text{H}_{17}\text{N}_{1}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the azabicyclic structure allows it to mimic natural substrates or inhibitors, facilitating its role in modulating biological pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antidiabetic Effects : Analogous compounds have been shown to act as DPP-4 inhibitors, which are crucial in managing blood glucose levels in diabetic patients .
  • Neuropharmacological Potential : The compound's structure suggests possible interactions with neurotransmitter receptors, making it a candidate for studying central nervous system disorders .
  • Peptidomimetic Properties : It has been reported that derivatives of this compound can exhibit peptidomimetic properties, which are valuable in drug design for therapeutic applications .

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Bicyclic Core : The initial step typically involves cyclization reactions that form the bicyclic structure.
  • Boc Protection : The amine group is protected using a Boc group to enhance stability.
  • Methanol Addition : The final step involves the introduction of the methanol moiety through nucleophilic substitution reactions.

Research Findings and Case Studies

A variety of studies have explored the biological activity of compounds related to 2-Boc-2-azabicyclo[3.1.1]heptane:

StudyFocusFindings
DPP-4 InhibitionIdentified as potent inhibitors for glucose regulation
NeuropharmacologyPotential candidate for treating CNS disorders
PeptidomimeticsDemonstrated significant biological activity in therapeutic applications

Case Study: DPP-4 Inhibitors

In a study focusing on azabicyclic derivatives, compounds similar to 2-Boc-2-azabicyclo[3.1.1]heptane were synthesized and evaluated for their ability to inhibit DPP-4, demonstrating promising results that suggest potential use in diabetes management.

Q & A

Q. What are the established synthetic routes for 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step strategies, including protection/deprotection of functional groups and ring-closing reactions. For example, analogous bicyclic systems (e.g., azabicyclo[2.2.1]heptane derivatives) are synthesized via cyclization using NaBH₄ for stereochemical control or BH₃/THF for borane-mediated reductions . Optimization may involve adjusting solvent polarity (e.g., THF vs. MeOH), temperature gradients (0°C to reflux), and catalysts (e.g., Pd/C for hydrogenation) to improve yields and purity .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic framework and Boc-group integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula, supplemented by GC-MS for volatile derivatives (e.g., acetate esters) .
  • X-ray Crystallography : For absolute stereochemical assignment, particularly if chiral centers are present .
  • Chromatography : HPLC with chiral columns to resolve enantiomers, if applicable .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be systematically addressed, particularly in bicyclic systems with multiple chiral centers?

Stereoselective synthesis requires careful selection of starting materials (e.g., trans-4-hydroxy-L-proline for pre-existing chirality) and reagents. For instance, NaBH₄ in ethanol/THF selectively reduces ketones while preserving stereochemistry, as demonstrated in azabicyclo[2.2.1]heptane syntheses . Computational modeling (e.g., DFT) may predict transition states to guide reagent choice (e.g., chiral catalysts) .

Q. What methodologies are recommended for resolving contradictions in reported synthetic yields or analytical data across studies?

Contradictions often arise from variations in reaction conditions or analytical protocols. To address this:

  • Cross-validate data : Replicate experiments using identical conditions (e.g., solvent, temperature) and compare with literature .
  • Standardize characterization : Use certified reference materials (e.g., NIST spectra) for GC-MS or NMR calibration .
  • Statistical analysis : Apply ANOVA to assess the impact of variables (e.g., catalyst loading, reaction time) on yield .

Q. How can the stability of the Boc-protected amine and methanol functional groups be evaluated under different storage or reaction conditions?

  • Accelerated degradation studies : Expose the compound to stressors (heat, humidity, acidic/basic conditions) and monitor decomposition via TLC or LC-MS .
  • Protection strategy comparison : Test alternative protecting groups (e.g., Fmoc vs. Boc) for acid sensitivity .
  • Thermogravimetric analysis (TGA) : Assess thermal stability under inert atmospheres .

Data-Driven Research Considerations

Q. What computational tools are suitable for predicting the reactivity or physicochemical properties of this bicyclic compound?

  • Molecular docking : To explore biological interactions (e.g., enzyme inhibition) using software like AutoDock .
  • Quantum mechanical calculations : Gaussian or ORCA for optimizing geometry and calculating dipole moments/pKa values .
  • Solubility prediction : COSMO-RS or Hansen solubility parameters to guide solvent selection .

Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?

  • Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reactions in real-time .
  • Purification optimization : Screen crystallization solvents (e.g., ethyl acetate/hexane mixtures) or employ preparative HPLC .
  • Impurity profiling : Compare LC-MS data with libraries of known bicyclic byproducts (e.g., dimerization products) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol
Reactant of Route 2
2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol

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